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Compound of Interest

Compound Name: 1,2,5-Pentanetriol

Cat. No.: B082931

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 1,2,5-Pentanetriol (CAS: 14697-46-2), a triol of interest in various chemical and
pharmaceutical applications. Due to the limited availability of published spectra for this specific
compound, this document focuses on predicted spectroscopic characteristics based on the
well-established principles of NMR, IR, and MS for analogous polyol structures. Detailed
experimental protocols for acquiring this data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 1,2,5-Pentanetriol based
on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass
spectrometry (MS).

Table 1: Predicted *H NMR Spectral Data for 1,2,5-
Pentanetriol

Solvent: Deuterated Chloroform (CDCls3) Reference: Tetramethylsilane (TMS) at 0.00 ppm
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.4-3.7 Multiplet 3H H-1, H-2
~1.4-17 Multiplet 4H H-3, H-4
~3.6-3.8 Triplet 2H H-5
Variable (Broad) Singlet 3H -OH

Table 2: Predicted **C NMR Spectral Data for 1,2,5-

Pentanetriol

Solvent: Deuterated Chloroform (CDCls) Reference: CDCls at 77.16 ppm

Chemical Shift (6, ppm)

Carbon Atom

~65- 75 C-1, C-2
~30 - 40 C-3,C-4
~60 - 70 C-5

Table 3: Predicted Key IR Absorption Bands for 1,2,5-

Pentanetriol
Wavenumber . . . .
Intensity Vibration Functional Group
(cm™)
3600 - 3200 Strong, Broad O-H Stretch Hydroxyl (-OH)
2950 - 2850 Strong C-H Stretch Alkane (C-H)
1470 - 1430 Medium C-H Bend Alkane (CH2)
1260 - 1000 Strong C-O Stretch Alcohol (C-O)
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Table 4: Predicted Mass Spectrometry Fragmentation for
1,2,5-Pentanetriol

lonization Method: Electron lonization (EI)

m/z Interpretation

120 Molecular lon [M]* (low abundance)
102 [M - H20]*

84 [M - 2H20]*

61 [CH(OH)CH20H]*

43 [CsH7]*

31 [CH20H]*

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to confirm the carbon-hydrogen framework of

1,2,5-Pentanetriol.
Methodology:
e Sample Preparation:

o Dissolve approximately 10-20 mg of 1,2,5-Pentanetriol in 0.6-0.7 mL of a suitable
deuterated solvent (e.g., Chloroform-d, Methanol-d4, or DMSO-ds) in a standard 5 mm
NMR tube.

o Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not
already present in the solvent.

e |nstrumentation:
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o A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband
probe.

e 1H NMR Acquisition:

o

Tune and shim the spectrometer for the specific sample.

[e]

Acquire a one-dimensional *H NMR spectrum using a standard pulse sequence.

o

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and
an acquisition time of 2-4 seconds.

o

The number of scans can range from 8 to 64, depending on the sample concentration.

e 13C NMR Acquisition:

o Acquire a one-dimensional 33C NMR spectrum using a proton-decoupled pulse sequence.

o Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a
larger number of scans (e.g., 1024 or more) due to the lower natural abundance of 13C.

» Data Processing:

o

Apply Fourier transformation to the acquired free induction decays (FIDs).

o Phase and baseline correct the resulting spectra.

o Reference the spectra to the TMS signal (O ppm for *H) or the residual solvent peak.

o Integrate the peaks in the *H NMR spectrum and identify the chemical shifts and
multiplicities.

o Identify the chemical shifts of the peaks in the 3C NMR spectrum.
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NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 1,2,5-Pentanetriol, particularly the
hydroxyl and alkyl groups.

Methodology:
e Sample Preparation:

o For a neat liquid sample, place a small drop of 1,2,5-Pentanetriol directly onto the surface
of an attenuated total reflectance (ATR) crystal or between two salt plates (e.g., NaCl or
KBr).

e |nstrumentation:

o A Fourier-transform infrared (FTIR) spectrometer, preferably equipped with an ATR
accessory.

o Data Acquisition:
o Record a background spectrum of the empty ATR crystal or salt plates.

o Place the sample on the crystal or between the plates and record the sample spectrum.
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o The spectrum is typically collected over the mid-IR range (4000-400 cm™1).

o An accumulation of 16 to 32 scans is generally sufficient to obtain a high-quality spectrum.

» Data Processing and Analysis:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional group vibrations.

Sample Preparation Data Acquisition Data Processing & Analysis
Place Liquid Sample on Record Background Record Sample Generate Absorbance/ Identify & Assign
ATR Crystal or Salt Plates Spectrum Spectrum Transmittance Spectrum Characteristic Bands
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IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1,2,5-Pentanetriol
to support its structural elucidation.

Methodology:
o Sample Introduction and lonization:

o For a volatile liquid like 1,2,5-Pentanetriol, Gas Chromatography-Mass Spectrometry
(GC-MS) is a suitable technique.

o Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or
dichloromethane).
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o Inject the solution into the GC, where the compound will be separated from the solvent
and any impurities.

o The compound will then enter the mass spectrometer's ion source.

o Electron lonization (El) at 70 eV is a standard method for generating fragment ions.

¢ Instrumentation:

o A GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer
(e.g., a quadrupole or time-of-flight analyzer).

e Mass Analysis:
o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

o A mass spectrum is generated by plotting the relative abundance of the ions versus their
m/z values.

o Data Analysis:
o ldentify the molecular ion peak ([M]*), if present.

o Analyze the fragmentation pattern to identify characteristic losses (e.g., water, alkyl
fragments) and key fragment ions that provide structural information.
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Mass Spectrometry (GC-MS) Experimental Workflow

¢ To cite this document: BenchChem. [Spectroscopic Analysis of 1,2,5-Pentanetriol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b082931#spectroscopic-data-of-1-2-5-pentanetriol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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